1-methyl-1,3,5-triazinan-2-one
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Overview
Description
1-methyl-1,3,5-triazinan-2-one is a heterocyclic compound that belongs to the class of triazines. It is characterized by a six-membered ring containing three nitrogen atoms and one oxygen atom. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-methyl-1,3,5-triazinan-2-one can be synthesized through a multicomponent reaction involving the condensation of N,N’-bis[(alkylsulfanyl)methyl]ureas with formaldehyde and primary amines in ethanol, in the presence of sodium hydroxide or triethylamine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-methyl-1,3,5-triazinan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one of the substituents on the triazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of substituted triazine compounds with various functional groups.
Scientific Research Applications
1-methyl-1,3,5-triazinan-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-methyl-1,3,5-triazinan-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit protein kinases by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,3,5-triazine: A parent compound with similar structural features but different functional groups.
2,4,6-trisubstituted-1,3,5-triazines: Compounds with various substituents at the 2, 4, and 6 positions.
1,3,5-triazinan-2-one derivatives: Compounds with different alkyl or aryl groups attached to the triazine ring.
Uniqueness
1-methyl-1,3,5-triazinan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in multiple fields make it a valuable compound for research and industrial purposes.
Properties
CAS No. |
2703779-37-5 |
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Molecular Formula |
C4H9N3O |
Molecular Weight |
115.13 g/mol |
IUPAC Name |
1-methyl-1,3,5-triazinan-2-one |
InChI |
InChI=1S/C4H9N3O/c1-7-3-5-2-6-4(7)8/h5H,2-3H2,1H3,(H,6,8) |
InChI Key |
MACCNKVDAPZUJD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CNCNC1=O |
Purity |
95 |
Origin of Product |
United States |
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